molecular formula C14H27NO3 B13585621 Tert-butyl ((1-hydroxy-4,4-dimethylcyclohexyl)methyl)carbamate

Tert-butyl ((1-hydroxy-4,4-dimethylcyclohexyl)methyl)carbamate

Cat. No.: B13585621
M. Wt: 257.37 g/mol
InChI Key: ANEDNLPXAAAHSQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a dimethylcyclohexyl moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl chloroformate and a cyclohexylamine derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-(4-hydroxycyclohexyl)carbamate
  • tert-Butyl N-(3-hydroxycyclohexyl)carbamate

Uniqueness: tert-Butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate is unique due to its specific structural features, such as the presence of a dimethylcyclohexyl moiety. This structural uniqueness imparts distinct reactivity and stability compared to other similar compounds .

Properties

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl N-[(1-hydroxy-4,4-dimethylcyclohexyl)methyl]carbamate

InChI

InChI=1S/C14H27NO3/c1-12(2,3)18-11(16)15-10-14(17)8-6-13(4,5)7-9-14/h17H,6-10H2,1-5H3,(H,15,16)

InChI Key

ANEDNLPXAAAHSQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CNC(=O)OC(C)(C)C)O)C

Origin of Product

United States

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